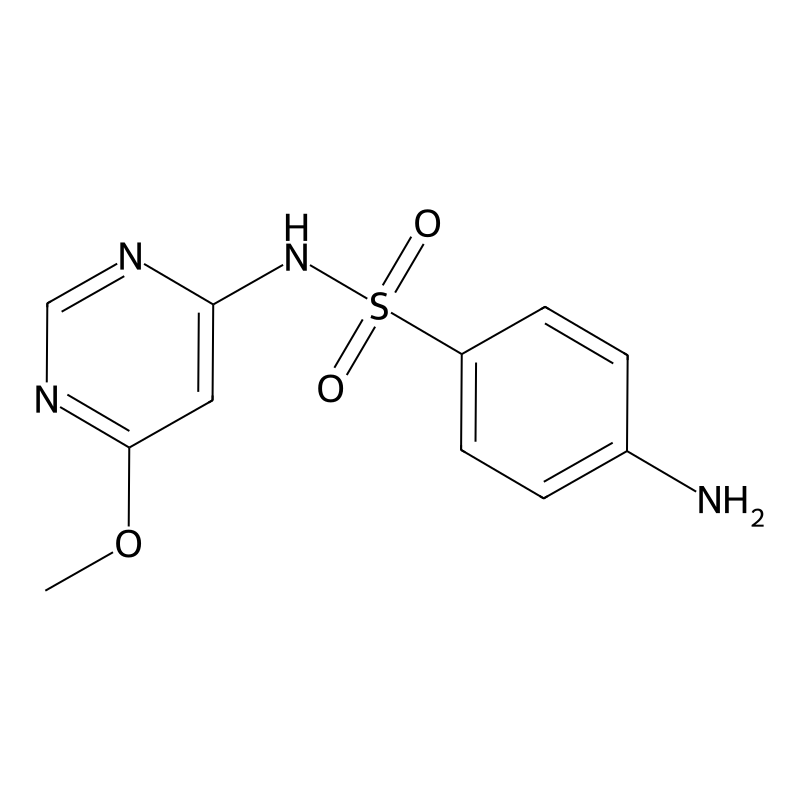

Sulfamonomethoxine

Content Navigation

Facing inconsistent pharmacokinetics when substituting sulfonamides in veterinary protocols? Sulfamonomethoxine is a long-acting dihydropteroate synthetase (DHPS) inhibitor with rapid oral absorption (Tmax ~2-4 h) and slow elimination, enabling less frequent dosing. • Rapid therapeutic levels for acute infections in cattle • Sustained duration for medicated feed formulations • Pharmacokinetic differentiation reduces labor and protocol changes. Note: Cross-resistance among sulfonamides is complete; select based on PK profile.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Sulfamonomethoxine (CAS 1220-83-3) is a synthetic, broad-spectrum sulfonamide antibiotic primarily used in veterinary medicine.[1][2][3] As a member of the sulfa drug class, it functions by competitively inhibiting the dihydropteroate synthetase enzyme, which is crucial for bacterial folic acid synthesis, thereby exerting a bacteriostatic effect against a range of gram-positive and gram-negative bacteria.[3][4][5] Its classification as a long-acting sulfonamide is a key procurement-relevant attribute, suggesting a slower elimination rate which can allow for less frequent dosing in clinical and agricultural settings.[6][7]

Research Fit

References

- [1] R. S. R. Silvestri, P. M. P. Magnifico, S. G. S. Glatstein, et al. LONG-ACTING SULFONAMIDES IN CATTLE - A STUDY OF PHARMACOLOGIC PROPERTIES. 1966.

- [6] Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook.

- [11] MSD Veterinary Manual. Sulfonamides and Sulfonamide Combinations Use in Animals.

- [12] Wikipedia. Sulfadimethoxine.

- [20] Patsnap Synapse. What is Sulfamonomethoxine used for?

While numerous sulfonamides exist, they are not functionally interchangeable due to significant variations in their pharmacokinetic profiles, which directly impact dosing, efficacy, and withdrawal times in food-producing animals.[1] Substituting Sulfamonomethoxine with a shorter-acting analog like Sulfadiazine or Sulfamethazine would necessitate different, often more frequent, administration schedules to maintain therapeutic concentrations, altering established treatment protocols and labor costs.[8][9] Furthermore, differences in lipophilicity and pKa values among sulfonamides affect their absorption rates and tissue distribution, meaning a substitute may not reach the target infection site as effectively.[8][10] Cross-resistance is considered complete among sulfonamides; however, the primary differentiator for procurement remains the pharmacokinetic behavior that dictates the suitability of a specific compound for a given therapeutic regimen.[7]

Substitution Risk

Elimination half-life and systemic exposure may vary significantly between sulfonamide analogs in each target species model.

Residue depletion kinetics are compound-specific; using another sulfonamide may alter predicted withdrawal times in residue studies.

Reported MIC ranges against veterinary pathogens are not interchangeable; class-level assumptions may not hold in specific pathogen models.

References

- [2] Uddin, M., et al. (2018). Oral pharmacokinetics of sulfadiazine and sulfamonomethoxine in female Holstein milking cows. Journal of veterinary medical science, 80(8), 1320-1324.

- [6] Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook.

- [11] MSD Veterinary Manual. Sulfonamides and Sulfonamide Combinations Use in Animals.

- [13] Hossain, M. A., et al. (2004). Oral pharmacokinetics of the acidic drugs, diclofenac and sulfamonomethoxine in male Shiba goats. The Journal of veterinary medical science, 66(10), 1269-1273.

- [27] Tzivara, A., et al. (2013). Residues Depletion Study and Withdrawal Period Determination of Sulphadiazine and Trimethoprim Premix in Pigs. American Journal of Animal and Veterinary Sciences, 8(1), 37-44.

Faster Oral Absorption vs. Sulfadiazine in Cattle

In a head-to-head pharmacokinetic study in Holstein cows, orally administered Sulfamonomethoxine reached its maximum plasma concentration (Tmax) significantly faster than Sulfadiazine.[8] The Tmax for Sulfamonomethoxine was 2.75 hours, nearly twice as fast as the 5.00 hours observed for Sulfadiazine, indicating more rapid absorption from the gastrointestinal tract.[8][11]

| Evidence Dimension | Time to Maximum Plasma Concentration (Tmax) after oral administration |

| Target Compound Data | 2.75 ± 0.96 hours |

| Comparator Or Baseline | Sulfadiazine: 5.00 ± 1.15 hours |

| Quantified Difference | 45% shorter Tmax (1.8x faster) |

| Conditions | Oral administration in female Holstein cows. |

Faster absorption can lead to a quicker onset of therapeutic action, which is critical for treating acute infections in a clinical or agricultural setting.

Extended Absorption Profile in Goats

Pharmacokinetic studies in Shiba goats demonstrated a significantly longer absorption phase for Sulfamonomethoxine compared to the acidic drug diclofenac, indicative of prolonged absorption.[10] The mean absorption time (MAT) for Sulfamonomethoxine was 15 hours, which is 2.5 times longer than the 6 hours observed for diclofenac.[10] This slow, extended absorption contributes to its long-acting profile, a key feature for reducing dosing frequency.

| Evidence Dimension | Mean Absorption Time (MAT) after oral administration |

| Target Compound Data | 15 hours |

| Comparator Or Baseline | Diclofenac (as a rapidly absorbed drug baseline): 6 hours |

| Quantified Difference | 150% longer MAT (2.5x longer) |

| Conditions | Oral administration in male Shiba goats. |

A longer absorption time sustains therapeutic drug levels, making the compound suitable for long-interval dosing regimens that reduce animal handling and operational costs.

Prolonged Skin/Fat Tissue Depletion

In a residue depletion study in Taihe black-bone silky fowls, Sulfamonomethoxine showed a markedly longer terminal elimination half-life in skin/fat compared to other tissues.[12][13] The half-life in skin/fat was 15.3 days, which was over 3.5 times longer than its half-life in the liver (4.36 days) and over 8 times longer than in muscle (1.82 days). This highlights a distinct tissue accumulation profile that must be considered for withdrawal period planning.[12][13]

| Evidence Dimension | Terminal Elimination Half-Life in Different Tissues |

| Target Compound Data | Skin/Fat: 15.3 ± 4.97 days |

| Comparator Or Baseline | Muscle: 1.82 ± 1.24 days; Liver: 4.36 ± 1.49 days |

| Quantified Difference | 8.4x longer half-life in skin/fat vs. muscle |

| Conditions | Residue depletion study in Taihe black-bone silky fowls after oral administration. |

Understanding tissue-specific depletion rates is critical for managing withdrawal times in food-producing animals, ensuring regulatory compliance and food safety.

Long-Interval Dosing Formulations for Ruminants

The evidence for a prolonged absorption profile makes Sulfamonomethoxine a strong candidate for oral veterinary formulations in ruminants where reduced frequency of administration is a primary goal.[10] Its slow absorption kinetics are well-suited for developing medicated feeds or boluses designed to maintain therapeutic concentrations over extended periods, minimizing animal stress and labor.

Rapid-Onset Oral Treatment for Acute Cattle Infections

Given its significantly faster time to reach maximum plasma concentration compared to other sulfonamides like sulfadiazine, Sulfamonomethoxine is the right choice for oral treatments of acute bacterial infections in cattle where a rapid therapeutic effect is needed.[8] This is particularly relevant for diseases where early intervention is key to successful outcomes.

Pharmacokinetic and Residue Depletion Reference Standard

With its well-documented and distinct pharmacokinetic properties, including rapid absorption and differential tissue depletion, Sulfamonomethoxine serves as an essential analytical reference standard.[8][12] It is ideal for use in comparative drug metabolism studies, development of analytical methods for residue detection, and establishing food safety protocols for veterinary medicines.

Application Fit

References

- [2] Uddin, M., et al. (2018). Oral pharmacokinetics of sulfadiazine and sulfamonomethoxine in female Holstein milking cows. Journal of veterinary medical science, 80(8), 1320-1324.

- [13] Hossain, M. A., et al. (2004). Oral pharmacokinetics of the acidic drugs, diclofenac and sulfamonomethoxine in male Shiba goats. The Journal of veterinary medical science, 66(10), 1269-1273.

- [21] Li, X., et al. (2023). Residue Depletion and Withdrawal Interval Estimations of Sulfamonomethoxine or Doxycycline Residues in Chinese Taihe Black-Bone Silky Fowls. Foods, 12(5), 987.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Multi-spectroscopic and molecular docking studies of human serum albumin interactions with sulfametoxydiazine and sulfamonomethoxine

Tancong Liao, Yuai Zhang, Xiaojian Huang, Zheng Jiang, Xun TuoPMID: 33032113 DOI: 10.1016/j.saa.2020.119000

Abstract

Sulfonamides are a kind of antibiotics which have been widely used as feed additives for livestock and poultry. However, sulfa drugs have raised worldwide concerns because of their adverse impact on human health. In this study, two sulfonamides, sulfametoxydiazine (SMD) and sulfamonomethoxine (SMM), were selected to explore the binding modes with human serum albumin (HSA). The spectroscopic approaches revealed that SMD or SMM could spontaneously enter into the binding site I of HSA through hydrogen bond interactions and van der Waals forces, and that SMD exhibited much stronger binding affinity toward HSA than SMM at different temperatures (p < 0.01, n = 3). The binding constants for SMD-HSA and SMM-HSA were determined to be (8.297 ± 0.010) × 10L·mol

and (1.178 ± 0.008) × 10

L·mol

at 298 K, respectively. The interaction of SMD or SMM to HSA induced microenvironmental and conformational changes in HSA, where SMD had a greater effect on the α-helix content of HSA. Results from molecular docking implied that the amino acid residues of HSA, such as Arg222, Ala291 and Leu238, played key roles in the sulfonamide-HSA binding process. Meanwhile, hydrogen bonds might be a key factor contributing to the binding affinity of sulfa drugs and HSA. Additionally, the combined use of SMD and SMM led to an obvious variation in K

values of binary systems (p < 0.01, n = 3). These findings might be helpful to understand the biological effects of sulfonamides in humans.

Transformation kinetics and pathways of sulfamonomethoxine by UV/H

Yejin Li, Linyan Yang, Xueming Chen, Yuefei Han, Guomin CaoPMID: 33276994 DOI: 10.1016/j.chemosphere.2020.129125

Abstract

Sulfamonomethoxine (SMM), as one of the most predominant antibiotics in animal wastewater, is pending for effective control to minimize its environmental risks. Transformation kinetics and pathways of SMM by UV/HO

in swine wastewater were systematically investigated in this study. Direct UV photolysis (as a dominant role) and ∙OH oxidation contributed to SMM degradation in UV/H

O

system. The less effective reaction rate of SMM in real wastewater than synthetic wastewater (0.1-0.17 vs. ∼0.2-1.5 min

, despite higher H

O

dosage and extended reaction time) resulted mainly from the abundant presence of conventional contaminants (indicated by COD, a notable competitor of SMM) in real wastewater. SMM degradation benefited from higher H

O

dosage and neutral and weak alkaline conditions. However, the effect of initial SMM concentration on SMM degradation in synthetic and real wastewater showed opposite trends, owning to the different probability of SMM molecules to interact with UV and H

O

in different matrices. Carbonate had an inhibitory effect on SMM degradation by scavenging ∙OH and pH-variation induced effect, while nitrate promoted SMM degradation by generating more ∙OH. The removal efficiency of SMM in real wastewater reached 91% under the reaction conditions of H

O

of 10 mM, reaction time of 60 min, and pH 6.7-6.9. SMM degradation pathway was proposed as hydroxylation of benzene and pyrimidine rings, and secondary amine, and the subsequent cleavage of S-N bond.

Persistently Upregulated Hippocampal mTOR Signals Mediated by Fecal SCFAs Impair Memory in Male Pups with SMM Exposure in Utero

Yi Tian Zhu, Xin Ji Liu, Kai Yong Liu, Qiang Zhang, Lin Sheng Yang, Rong Wei, Jing Jing Zhang, Fang Biao TaoPMID: 31217051 DOI: 10.3967/bes2019.046

Abstract

To investigate the molecular mechanisms of the adverse effects of exposure to sulfamonomethoxin (SMM) in pregnancy on the neurobehavioral development of male offspring.Pregnant mice were randomly divided into four groups: control- (normal saline), low- [10 mg/(kg•day)], middle- [50 mg/(kg•day)], and high-dose [200 mg/(kg•day)] groups, which received SMM by gavage daily during gestational days 1-18. We measured the levels of short-chain fatty acids (SCFAs) in feces from dams and male pups. Furthermore, we analyzed the mRNA and protein levels of genes involved in the mammalian target of rapamycin (mTOR) pathway in the hippocampus of male pups by RT-PCR or Western blotting.

Fecal SCFA concentrations were significantly decreased in dams. Moreover, the production of individual fecal SCFAs was unbalanced, with a tendency for an increased level of total fecal SCFAs in male pups on postnatal day (PND) 22 and 56. Furthermore, the phosphatidylinositol 3-kinase (PI3k)/protein kinase B (AKT)/mTOR or mTOR/ribosomal protein S6 kinase 1 (S6K1)/4EBP1 signaling pathway was continuously upregulated until PND 56 in male offspring. In addition, the expression of Sepiapterin Reductase (SPR), a potential target of mTOR, was inhibited.

In utero exposure to SMM, persistent upregulation of the hippocampal mTOR pathway related to dysfunction of the gut (SCFA)-brain axis may contribute to cognitive deficits in male offspring.

Determination of sulfamonomethoxine in tilapia (Oreochromis niloticus × Oreochromis mossambicus) by liquid chromatography-tandem mass spectrometry and its application pharmacokinetics study

Te-An Kung, Shu-Hui Lee, Wei-Hsien WangPMID: 30648589 DOI: 10.1016/j.jfda.2018.08.007

Abstract

A precise and reliable analytical method to measure trace levels of sulfamonomethoxine (SMM) and N-acetyl metabolite in tilapia samples using liquid chromatography-tandem mass spectrometry was developed. Optimized chromatographic separation was performed on C18 reversed-phase columns using gradient elution with methanol and 5 mmol/L of an ammonium acetate aqueous solution (adjusted to pH 3.5 using formic acid). This study investigated the pharmacokinetic properties and tissue distribution of SMM and its major metabolite N

-acetyl sulfamonomethoxine (AC-SMM) in tilapia after a single dose of 100 mg kg

body weight of orally administered SMM. Blood and tissues were collected between 0.5 and 192 h with 14 total sampling time points. SMM was rapidly absorbed, and extensively distributed in the bile and liver through systemic circulation. Enterohepatic circulation of SMM was observed in the tilapia body. Acetylation percentages were 45% (blood), 90% (liver), 62% (kidney), 98% (bile), and 52% (muscle). High concentrations of AC-SMM accumulated in the tilapia bile. At 192 h, AC-SMM concentration in the bile remained at 4710 μg kg

. The k

value of AC-SMM (0.015 h

) in the blood was lower than that of SMM (0.032 h

). This study demonstrated effective residue monitoring and determined the pharmacokinetic properties of SMM and AC-SMM in tilapia.

Using ionic liquid monomer to improve the selective recognition performance of surface imprinted polymer for sulfamonomethoxine in strong polar medium

Guifen Zhu, Wanwan Li, Li Wang, Peiyun Wang, Dongyang Shi, Jianji Wang, Jing FanPMID: 30709623 DOI: 10.1016/j.chroma.2019.01.053

Abstract

Molecularly imprinted polymers (MIPs) synthesized by conventional functional monomers have poor specific recognition ability in strong polar solvent, which is not favorable to their applications in separation and analysis. In this work, an ionic liquid functional monomer, 1-allyl-3-vinylimidazolium chloridize, is introduced to prepare sulfamonomethoxine imprinted polymer on the surface of silica carriers in methanol.H NMR and

Cl NMR spectroscopy is performed to discuss the interactions between template and the functional monomer. The rebinding experiments show that the MIP has excellent selectivity towards sulfonamide antibiotic (sulfamonomethoxine, sulfamethoxazole and sulfadiazine) in methanol. From

H NMR and

Cl NMR analysis and selective adsorption results, it was inferred that hydrogen bond, electrostatic and π-π interactions are the driving force for the selective recognition of MIP in methanol. Combined solid phase extraction (SPE) with HPLC detection, 98.0-108.0% of sulfamonomethoxine have been extracted by MIP-SPE cartridge from the mixture of sulfamonomethoxine, diphenylamine and N-butylpyridinium chloride. Under optimal condition, the proposed MIP-SPE column can response sulfamonomethoxine linearly in the concentration range from 3.0-1.0×10

μg L

, and the established MIP-SPE-HPLC system has been successfully applied for extraction and analysis of sulfamonomethoxine in soil and sediment with recoveries ranging from 95.0% to 105.0%.

Removal behaviors of sulfamonomethoxine and its degradation intermediates in fresh aquaculture wastewater using zeolite/TiO

Youhei Nomura, Shuji Fukahori, Haruhisa Fukada, Taku FujiwaraPMID: 28750362 DOI: 10.1016/j.jhazmat.2017.07.034

Abstract

Removal efficiencies of sulfamonomethoxine (SMM) and its degradation intermediates formed by treatment with zeolite/TiOcomposites through adsorption and photocatalysis were investigated in fresh aquaculture wastewater (FAWW). Coexistent substances in the FAWW showed no inhibitory effects against SMM adsorption. Although coexistent substances in the FAWW inhibited the photocatalytic decomposition of SMM, the composites mitigated the inhibition, possibly because of concentration of SMM on their surface by adsorption. LC/MS/MS analyses revealed that hydroxylation of amino phenyl and pyrimidinyl portions, transformation of the amino group in the amino phenyl portion into a nitroso group, and substitution of the methoxy group with a hydroxyl group occurring in the initial reaction resulted in the formation of various intermediates during the photocatalysis of SMM. All detected intermediates had a ring structure, and almost all intermediates disappeared at the same time SMM was completely decomposed. Ph-OH formed by hydroxylation of the phenyl portion was detected upon decomposition of SMM during photocatalysis. The removal of Ph-OH by the composites proceeded more rapidly than that by TiO

alone under ultraviolet irradiation. The SMM and Ph-OH were completely degraded by the composites within 30min, showing that the zeolite/TiO

composites were effective in removing SMM and its intermediates from FAWW.

Physiological and behavioral responses in offspring mice following maternal exposure to sulfamonomethoxine during pregnancy

Qiang Zhang, Dan Zhang, Kui Ye, Kaiyong Liu, Jie Sheng, Yehao Liu, Chunqiu Hu, Liang Ruan, Li Li, Fangbiao TaoPMID: 27173165 DOI: 10.1016/j.neulet.2016.05.007

Abstract

Sulfamonomethoxine (SMM), a veterinary antibiotic, is widely used in China. However, the impacts of maternal SMM exposure on neurobehavioral development in early life remain little known. In this study, we investigated the effects of maternal SMM exposure during pregnancy on behavioral and physiological responses in offspring mice. Pregnant mice were randomly divided into three SMM-treated groups, namely low-(10mg/kg/day), medium-(50mg/kg/day), and high-dose (200mg/kg/day), and a control group. The pregnant mice in the SMM-treated groups received SMM by gavage daily from gestational day 1-18, whereas those in the control received normal saline. On postnatal day (PND) 50, spatial memory was assessed using the Morris water maze test, and anxiety was measured using the elevated plus-maze and open field tests. The results showed significantly increased blood glucose in pups whose mothers received a high SMM dose. In addition, maternal SMM exposure increased anxiety-related activities among the offspring; spatial learning and memory were impaired more severely in the male offspring. The contents of tetrahydrobiopterin (BH4) and brain-derived neurotrophic factors (BDNF) on PND 22 were significantly reduced in the male offspring of the high-dose group compared with the controls. These findings indicate that SMM may be identified as a risk factor for cognitive and behavioral development on the basis of gender and that it may be associated with diminished BH4 and BDNF levels early in life.Perinatal sulfamonomethoxine exposure influences physiological and behavioral responses and the brain mTOR pathway in mouse offspring

Q Zhang, D Zhang, Kai-Yong Liu, Ye-Hao Liu, J Sheng, Zhong-Xiu Jin, Su-Fang Wang, Qing-Li Bo, Jia-Jia Wang, Hui-Fang YinPMID: 27164927 DOI: 10.1177/0960327116646839

Abstract

Sulfamonomethoxine (SMM) is widely used in the veterinary field in China. Although some clinical surveys have revealed that sulfonamide antibiotics cause adverse nervous system symptoms, the related mechanisms of maternal SMM exposure on the neurobehavioral development of offspring remain unclear. Here, we investigated the effects of perinatal SMM exposure on the physiological and behavioral responses of pubertal offspring mice and the underlying mechanisms. We randomly allocated pregnant mice into the groups treated with SMM at different doses and the saline-treated groups. Maternal mice were orally administered SMM daily from gestational day 1 to postpartum day 21. On postnatal day (PND) 22, the parameters of growth, endocrine hormones, and brain amino acid composition were assessed, as well as the brain transcript levels of key genes involved in the mammalian target of rapamycin (mTOR) signaling pathway. From PND 50 to 55, a battery of behavioral tests relevant to anxiety and memory were then administered. Analysis of the results indicated that the pups, particularly the pubertal female offspring, showed anxiety-like behavior. Moreover, the pubertal offspring showed cognitive impairments and fat accumulation. Furthermore, the relative mRNA expression of genes involved in the mTOR signaling pathway in females on PND 22 was elevated, whereas the expression of N-methyl-d-aspartate receptor 2B (NRB) was reduced. Together, the results showed that perinatal SMM exposure perturbs neuroendocrine functions, and further alters gene expression in the mTOR pathway and NR

B gene expression early in life, which may contribute to brain dysfunction in pubertal life.

The effect of sulfamonomethoxine treatment on the gut microbiota of Nile tilapia (Oreochromis niloticus)

Junchao Ming, Zhengyi Fu, Zhenhua Ma, Lijun Zhou, Zongli Zhang, Chao Song, Xinhua Yuan, Qinglong WuPMID: 32965800 DOI: 10.1002/mbo3.1116

Abstract

To investigate the possible effects of sulfamonomethoxine (SMM) on Nile tilapia (Oreochromis niloticus), we quantitatively evaluated the microbial shifts in the intestines of Nile tilapia in response to different doses of SMM (200 and 300 mg/kg) using 16S rRNA gene sequencing. At the phylum level, the control group (0 mg kgSMM) was dominated by Actinobacteria, Proteobacteria, and Firmicutes. In the treatment groups, Firmicutes, Proteobacteria, and Chloroflexi were the dominant phyla. Cluster analysis indicated that the two groups treated with SMM clustered together. Similarly, the bacterial families that dominated the control group differed from those dominating the treatment groups. The changes in intestinal microbial composition over time were similar between the two SMM treatment groups. In both groups, the abundances of some families, including the Bacillaceae, Streptococcaceae, and Pseudomonadaceae, increased first and then decreased. Overall, the addition of SMM to the feed changed the structure of the intestinal microbiota in Nile tilapia. This study improves our understanding of the impact of SMM on the intestinal microenvironment of Nile tilapia. Our results provide guidelines for the feasibility of SMM use in aquaculture production.

Spatiotemporal distribution of chondroitin sulfate proteoglycans after optic nerve injury in rodents

Craig S Pearson, Andrea G Solano, Sharada M Tilve, Caitlin P Mencio, Keith R Martin, Herbert M GellerPMID: 31705897 DOI: 10.1016/j.exer.2019.107859

Abstract

The accumulation of chondroitin sulfate proteoglycans (CSPGs) in the glial scar following acute damage to the central nervous system (CNS) limits the regeneration of injured axons. Given the rich diversity of CSPG core proteins and patterns of GAG sulfation, identifying the composition of these CSPGs is essential for understanding their roles in injury and repair. Differential expression of core proteins and sulfation patterns have been characterized in the brain and spinal cord of mice and rats, but a comprehensive study of these changes following optic nerve injury has not yet been performed. Here, we show that the composition of CSPGs in the optic nerve and retina following optic nerve crush (ONC) in mice and rats exhibits an increase in aggrecan, brevican, phosphacan, neurocan and versican, similar to changes following spinal cord injury. We also observe an increase in inhibitory 4-sulfated (4S) GAG chains, which suggests that the persistence of CSPGs in the glial scar opposes the growth of CNS axons, thereby contributing to the failure of regeneration and recovery of function.Explore Compound Types